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molecular formula C12H8N2S B1581599 2-(pyridin-2-yl)benzo[d]thiazole CAS No. 716-80-3

2-(pyridin-2-yl)benzo[d]thiazole

Cat. No. B1581599
M. Wt: 212.27 g/mol
InChI Key: XSWCYXIBEZMXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985885

Procedure details

To a solution of polyphosphoric acid ethyl ester (PPE) 360 g in 600 ml of CHCl3 is added o-aminothiophenol 36.9 g, 0.30 mole and picolinic acid 55.5 g, 0.45 mole. The resulting solution is heated at reflux for 1 hour. The solvent is removed in vacuo, and the residue poured onto 1500 cc of ice-water. The pH of the aqueous mixture is adjusted to 10, and it is then extracted three times with 500 cc portions of CHCl3. The extracts are dried (MgSO4); filtered; and concentrated to dryness. Recrystallization from acetonitrile yields 47.4 g of the title A compound in the form of white needles, m.p. 133°-134°.
[Compound]
Name
polyphosphoric acid ethyl ester
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](O)=O>C(Cl)(Cl)Cl>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
polyphosphoric acid ethyl ester
Quantity
360 g
Type
reactant
Smiles
Name
Quantity
36.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
55.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue poured onto 1500 cc of ice-water
EXTRACTION
Type
EXTRACTION
Details
is then extracted three times with 500 cc portions of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile
CUSTOM
Type
CUSTOM
Details
yields 47.4 g of the title A compound in the form of white needles, m.p. 133°-134°

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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